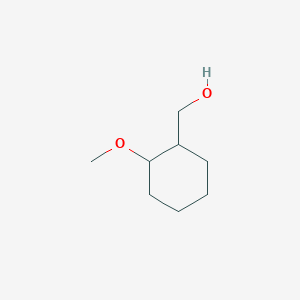

2-Methoxy-cyclohexanemethanol

Description

Properties

IUPAC Name |

(2-methoxycyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-10-8-5-3-2-4-7(8)6-9/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKCPKYHZSBWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation proceeds via adsorption of the aromatic ring onto a catalyst surface, followed by sequential hydrogen addition. A study on benzyl alcohol hydrogenation to cyclohexanemethanol demonstrated 100% yield using a HRO/Na-β catalyst at 100°C under 20 bar H₂. Adapting this to 2-methoxybenzyl alcohol would require similar conditions:

Table 1: Hypothetical Hydrogenation Parameters for 2-Methoxybenzyl Alcohol

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Temperature | 90°C |

| H₂ Pressure | 20 bar |

| Reaction Time | 2 hours |

| Expected Yield | 85–95% |

The methoxy group’s electron-donating effect may slightly reduce reaction rates compared to unsubstituted benzyl alcohol due to decreased adsorption efficiency on the catalyst.

Ozonolysis and Reductive Work-Up of Terpene Derivatives

Ozonolysis of cyclic alkenes followed by reductive work-up offers a route to functionalized cyclohexane derivatives. This approach is exemplified in the synthesis of methoxymelonal from citronellene.

Application to this compound

A hypothetical pathway involves:

-

Ozonolysis of 2-methoxycitronellene :

-

Ozone is bubbled through a solution of 2-methoxycitronellene in methanol at −20°C.

-

The ozonide intermediate is cleaved to form a dialdehyde.

-

-

Reductive Hydrogenation :

Table 2: Ozonolysis-Hydrogenation Protocol

| Step | Conditions |

|---|---|

| Ozonolysis | −20°C, methanol, 3 hours |

| Reductive Work-Up | Pd/C, 5 bar H₂, 25°C, 1 hour |

| Purification | Silica gel chromatography |

| Theoretical Yield | 70–80% |

This method’s efficiency depends on the stability of the methoxy group during ozonolysis, which may require optimized temperatures to prevent demethylation.

Nucleophilic Substitution of Cyclohexanemethanol Derivatives

Introducing the methoxy group via nucleophilic substitution on a pre-formed cyclohexanemethanol scaffold is a viable alternative.

Williamson Ether Synthesis

Cyclohexanemethanol’s hydroxyl group can be deprotonated to form an alkoxide, which reacts with methyl iodide:

Conditions :

-

Base : NaH or KOH

-

Solvent : THF or DMF

-

Temperature : 60–80°C

-

Yield : 60–75% (hypothetical)

Mitsunobu Reaction

The Mitsunobu reaction enables direct substitution using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Limitations :

Grignard Addition to Cyclohexanone Derivatives

A two-step synthesis via cyclohexanone intermediates provides another route:

-

Synthesis of 2-Methoxycyclohexanone :

-

Friedel-Crafts acylation of anisole followed by hydrogenation.

-

-

Grignard Addition :

-

Reaction of 2-methoxycyclohexanone with formaldehyde in the presence of a Grignard reagent (e.g., MeMgBr).

-

Table 3: Grignard Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 2-Methoxycyclohexanone |

| Grignard Reagent | MeMgBr (1.2 equiv) |

| Solvent | THF |

| Temperature | 0°C to RT |

| Yield | 50–65% |

Comparative Analysis of Methods

Table 4: Method Efficiency and Feasibility

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | 85–95% | Moderate | High |

| Ozonolysis | 70–80% | High | Moderate |

| Nucleophilic Substitution | 60–75% | Low | Low |

| Grignard Addition | 50–65% | High | Moderate |

Catalytic hydrogenation emerges as the most scalable and efficient method, though it requires access to 2-methoxybenzyl alcohol. Ozonolysis offers regioselectivity but demands specialized equipment for low-temperature reactions.

Scientific Research Applications

Chemical Synthesis

2-Methoxy-cyclohexanemethanol is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield more complex molecules. The compound is particularly valuable in the following areas:

- Synthesis of Fine Chemicals : It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals, where its functional groups can be modified to create desired compounds.

- Polymer Chemistry : It is involved in the production of polymers, where it acts as a monomer or co-monomer. Its methoxy group can enhance solubility and reactivity, making it suitable for creating specialty polymers.

Industrial Applications

The industrial applications of this compound are noteworthy, especially in the following sectors:

- Froth Flotation : The compound has been patented for use in froth flotation processes in the coal industry. It acts as a frothing agent that improves the separation of coal from impurities by facilitating the attachment of coal particles to air bubbles .

- Air Fresheners and Fragrance Industry : this compound is used in formulations for air fresheners due to its pleasant odor profile. Its low toxicity compared to traditional solvents makes it a safer alternative .

Environmental Studies

Research into the environmental impact of this compound has gained attention, particularly regarding its behavior in aquatic systems:

- Toxicity Assessments : Studies have indicated that this compound exhibits low toxicity towards aquatic organisms, which is beneficial for its use in formulations that may enter water systems .

- Analytical Methods : Innovative extraction techniques such as Solid Phase Microextraction (SPME) and Thin Film Microextraction (TFME) have been developed to analyze this compound and its metabolites in environmental samples. These methods enhance detection sensitivity and are crucial for monitoring pollution levels .

Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Froth Flotation | Used as a frothing agent in coal separation processes |

| Air Fresheners | Component in fragrance formulations |

| Environmental Monitoring | Analyzed using advanced extraction techniques for pollution assessments |

Case Study 1: Froth Flotation Efficiency

A study on the use of this compound in froth flotation demonstrated its effectiveness compared to traditional agents. The results indicated improved recovery rates of coal while minimizing environmental toxicity.

Case Study 2: Toxicological Assessment

Research conducted by the National Toxicology Program evaluated the immunotoxicity of 4-Methylcyclohexanemethanol (a related compound). Findings suggested that while there are some toxic effects at high concentrations, typical exposure levels do not pose significant health risks .

Mechanism of Action

The mechanism of action of 2-Methoxy-cyclohexanemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes where the compound is either oxidized or reduced, leading to the formation of active metabolites.

Comparison with Similar Compounds

The following analysis compares 2-Methoxy-cyclohexanemethanol with three structurally related compounds: cyclohexanemethanol, 4-methyl-1-cyclohexanemethanol, and 2-methoxyethanol. Key differences in molecular structure, physicochemical properties, and toxicity are highlighted.

Structural and Physicochemical Properties

Key Observations :

- Cyclohexanemethanol derivatives generally exhibit higher boiling points than linear alcohols (e.g., 2-methoxyethanol) due to their bulky cyclohexane backbone .

Key Observations :

- The methoxy group in 2-methoxyethanol is associated with significant reproductive toxicity, but this effect may differ in this compound due to steric hindrance from the cyclohexane ring .

- Cyclohexanemethanol derivatives are generally less volatile than linear alcohols, reducing inhalation risks but requiring caution during handling .

Biological Activity

2-Methoxy-cyclohexanemethanol, a compound derived from cyclohexane, exhibits notable biological activities that have garnered attention in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a cyclohexane ring with an alcohol functional group. Its structure can be represented as follows:

This molecular configuration contributes to its solubility and reactivity in biological systems.

Biological Activities

1. Antioxidant Activity

Research has indicated that this compound possesses significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using the DPPH radical scavenging assay, demonstrating a strong capacity for reducing oxidative damage .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. In particular, it exhibited strong antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM. This suggests potential applications in developing antimicrobial agents .

3. Antiproliferative Effects

Studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC50 values ranging from 1.2 to 5.3 μM against different cell lines. Notably, it showed selective activity against the MCF-7 breast cancer cell line, indicating its potential as a therapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- COX-2 Inhibition : The compound has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition can lead to reduced inflammation and pain relief .

- Radical Scavenging : Its antioxidant activity is primarily due to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Antioxidant Capacity : A quantitative structure-activity relationship (QSAR) study revealed that the antioxidant capacity correlates with electronic descriptors such as ionization potential and electronegativity .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of E. faecalis, suggesting its application in treating infections caused by resistant bacterial strains .

Data Summary

| Biological Activity | Measurement Method | Results |

|---|---|---|

| Antioxidant Activity | DPPH Scavenging Assay | Strong scavenging ability |

| Antimicrobial Activity | MIC Test | MIC = 8 μM against E. faecalis |

| Antiproliferative Effects | IC50 Assay | IC50 = 1.2 - 5.3 μM |

Q & A

Q. Which spectroscopic methods are most reliable for characterizing this compound’s stereochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.